molecular formula C11H10N4 B1492776 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098014-19-6

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1492776
CAS No.: 2098014-19-6
M. Wt: 198.22 g/mol
InChI Key: VTRLQWWQHSUXGJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a nitrogen-rich heterocyclic compound that serves as a versatile and critical scaffold in modern medicinal chemistry and drug discovery research. This structure combines a pyrazole ring, a pyridine moiety, and a reactive nitrile group, making it a valuable precursor for the synthesis of more complex molecules. The nitrile group (CN) is a key functional handle for further chemical transformations, including cyclization into fused heterocyclic systems or conversion into other pharmacologically important groups like amidines and tetrazoles . The primary research value of this compound and its analogues lies in their broad spectrum of pharmacological activities. Pyrazole derivatives are extensively documented as possessing significant antimicrobial properties . Specifically, structurally related pyrazole-4-carbonitrile derivatives have demonstrated promising activity against challenging Gram-negative bacteria such as Pseudomonas aeruginosa and against the yeast Candida albicans , in some cases showing efficacy where reference drugs did not . Beyond antimicrobial applications, the pyrazole core is a privileged structure in numerous approved drugs and investigational compounds across diverse therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antidepressant agents . The specific 1-ethyl and 3-pyridinyl substitution pattern on the pyrazole ring is a motif of significant interest for the development of novel tyrosine kinase inhibitors and other targeted therapies . Researchers utilize this chemical as a key synthetic intermediate to access a wide array of pyrazolo-fused heterocycles, such as pyrazolopyridines, which are isosteres of purine bases and thus of high interest in designing nucleoside-mimetics and kinase inhibitors . The compound is intended for research and development purposes only in laboratory settings. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-ethyl-3-pyridin-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRLQWWQHSUXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound noted for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis methods, biological targets, and case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety and a carbonitrile group, contributing to its unique reactivity and biological properties. Its molecular formula is C11H10N4C_{11}H_{10}N_4 with a molecular weight of 198.22 g/mol. The presence of the carbonitrile functional group allows for nucleophilic addition reactions, while the pyrazole ring can participate in various substitution reactions, making it amenable to further chemical modifications.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit specific enzymes related to inflammatory pathways, particularly cyclooxygenase (COX) enzymes. In a study comparing various pyrazole derivatives, this compound displayed promising anti-inflammatory profiles, with some derivatives achieving COX-2 selectivity indices comparable to standard anti-inflammatory medications .

Table 1: Comparison of Anti-inflammatory Activity

Compound NameCOX-2 Inhibition (IC50)Selectivity Index
This compound60.56 μg/mL8.22
Standard (Diclofenac)54.65 μg/mL-

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has also shown antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and inhibition of protein synthesis.

Molecular docking studies have elucidated the interaction of this compound with biological targets. These studies reveal that the compound binds effectively to proteins involved in inflammatory responses, indicating a potential pathway for therapeutic application.

Study on Anti-inflammatory Efficacy

A recent study evaluated the anti-inflammatory efficacy of this compound using a carrageenan-induced rat paw edema model. The results indicated that treatment with this compound significantly reduced edema compared to control groups, supporting its potential as an effective anti-inflammatory agent .

Safety Profile Assessment

Histopathological evaluations conducted alongside efficacy studies have shown minimal degenerative changes in vital organs such as the liver and kidneys after treatment with the compound, suggesting a favorable safety profile for further development in therapeutic applications .

Synthesis Methods

Several synthetic routes have been explored for producing this compound. A common method involves the reaction of ethyl hydrazine with pyridine derivatives followed by nitration to introduce the carbonitrile group. Optimizing reaction conditions such as temperature and solvent choice is crucial for yielding high-purity products.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions 1, 3, 4) Melting Point (°C) IR ν(CN) (cm⁻¹) Yield (%) Key References
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile Ethyl, Pyridin-3-yl, CN Not reported Not reported Not reported -
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl, Phenyl, CN Not reported ~2296 62.71
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile H, Triazolyl, CN 198.2 2231 66
1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile Ethyl, H, Iodo (Position 3: CN) Not reported Not reported Not reported
5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile 3-Nitropyridin-2-yl, H, CN Not reported Not reported Not reported

Key Observations :

  • Nitrile Group Stability : The IR ν(CN) absorption varies between ~2231 cm⁻¹ (triazole hybrids) and ~2296 cm⁻¹ (chloroacetyl derivatives), reflecting electronic effects of substituents on the CN group .
  • Melting Points : Triazole-containing analogs exhibit higher melting points (e.g., 198.2°C in ), likely due to enhanced intermolecular interactions from nitrogen-rich substituents.
  • Synthetic Yields : Yields for analogs range from 55–66%, influenced by reaction conditions (e.g., copper-catalyzed click chemistry in vs. traditional cyclization in ).

Preparation Methods

Cyclization to Form Pyrazolidine Intermediate

  • Starting Materials: 3-hydrazinopyridine dihydrochloride and dialkyl maleate (e.g., diethyl maleate).
  • Conditions: The reaction is conducted in a (C1–C4) aliphatic alcohol solvent, often ethanol, at 25–100 °C.
  • Catalysis: An alkali metal alkoxide base (e.g., sodium ethoxide) is used, typically in 2–5 fold excess relative to hydrazinopyridine.
  • Outcome: Formation of alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.

This cyclization step is crucial for building the pyrazolidine ring system tethered to the pyridine moiety, setting the stage for further modifications.

Chlorination to Introduce the 3-Chloro Substituent

  • Reagents: Phosphoryl chloride (POCl3) is preferred; phosphorus pentachloride is an alternative.
  • Solvent: An inert organic solvent such as acetonitrile.
  • Conditions: The reaction mixture is heated to about 60 °C for approximately 2 hours.
  • Molar Ratios: Chlorinating reagent is used in 1.1 to 10 fold excess.
  • Product: Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

This step converts the pyrazolidine intermediate to a chlorinated dihydropyrazole, facilitating subsequent oxidation.

Oxidation to Aromatic Pyrazole

  • Oxidants: Manganese (IV) oxide or sodium persulfate/sulfuric acid.
  • Solvent: Acetonitrile is preferred.
  • Conditions: Heating at about 60 °C until completion.
  • Oxidant Excess: Typically 1.5 to 15 fold excess.
  • Product: Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

Oxidation aromatizes the pyrazole ring, converting the dihydro form to the fully aromatic system necessary for the target compound.

Hydrolysis and Decarboxylation to Remove Carboxylate

  • Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride.
  • Decarboxylation: Heating removes the carboxylic acid group, producing 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Significance: This step removes the carboxylate moiety to generate the pyrazole core substituted with pyridine and chlorine, a key intermediate en route to the final compound.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 Cyclization 3-hydrazinopyridine dihydrochloride + dialkyl maleate Alkali metal alkoxide (e.g., NaOEt), ethanol, 25–100 °C Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate Base and solvent matched for efficiency
2 Chlorination Pyrazolidine intermediate Phosphoryl chloride, acetonitrile, 60 °C, 2 h Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate Excess chlorinating agent used
3 Oxidation Chlorinated dihydropyrazole Manganese(IV) oxide or sodium persulfate, acetonitrile, 60 °C Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate Aromatization of pyrazole ring
4 Hydrolysis & Decarboxylation Ester intermediate Acid or base hydrolysis, heat for decarboxylation 3-(3-chloro-1H-pyrazol-1-yl)pyridine Removal of carboxylate group
5 Alkylation & Cyanation (inferred) Pyrazole intermediate Ethyl halide, base; cyanation reagents 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile Final functional group installation

Research Findings and Optimization Notes

  • The use of sodium ethoxide in ethanol for cyclization provides a convenient and efficient medium for ring formation.
  • Phosphoryl chloride is preferred over other chlorinating agents for selective chlorination with good yields.
  • Oxidation with manganese(IV) oxide is effective and mild, preserving sensitive functional groups.
  • Hydrolysis and decarboxylation steps require careful control of temperature and pH to avoid side reactions.
  • The process avoids the use of difficult-to-prepare intermediates like 3-chloropyrazole, improving overall yield and purity.
  • Excess reagents (oxidants, chlorinating agents) are used to drive reactions to completion but require subsequent purification steps.
  • The method is scalable and suitable for industrial applications due to the use of common reagents and solvents.

Q & A

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (e.g., 0–25% ethyl acetate in cyclohexane over 20 CVs) .
  • Dry loading : Pre-adsorb crude products onto Celite to improve separation .

Q. Advanced

  • HPLC-MS : Identify co-eluting impurities (e.g., unreacted azides) with MS-compatible buffers.
  • Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for azide intermediates, noting their thermal sensitivity (decompose >100°C) .

How can reaction yields be improved for pyridinyl coupling steps?

Q. Methodological Recommendations

  • Stoichiometry : Use 1.3 equiv of ethynylbenzene to drive CuAAC to completion .
  • Temperature : Maintain 50°C for 16 hours to ensure full conversion .
  • Workup : Extract with CH₂Cl₂ (3×) to recover polar byproducts .
Example Reaction Conditions
Reagent
-------------------
5-azido-pyrazole
CuSO₄
Ethynylbenzene
Yield

What safety protocols are critical for handling azide intermediates?

Q. Advanced

  • Thermal stability : Avoid heating azides >50°C without monitoring (risk of exothermic decomposition) .
  • PPE : Use blast shields, gloves, and fume hoods during TMS-azide reactions .
  • Waste disposal : Quench excess azides with NaNO₂/HCl to prevent explosive residue .

How do substituents (e.g., ethyl vs. benzyl) influence pyrazole reactivity?

Q. Advanced

  • Steric effects : Ethyl groups reduce steric hindrance vs. benzyl, improving coupling efficiency with bulky reagents .
  • Electronic effects : Pyridinyl’s electron-withdrawing nature stabilizes intermediates, accelerating cyclization .

What computational tools aid in designing derivatives with enhanced bioactivity?

Q. Advanced

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity in triazole formation .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

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